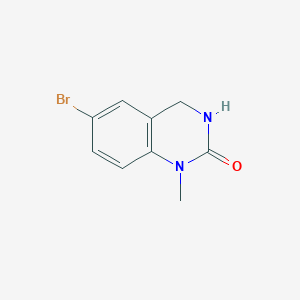

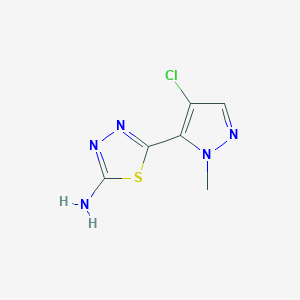

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one (6-Br-1-methyl-3,4-dihydroquinazolin-2(1H)-one) is a synthetic compound derived from the quinazolinone family. It is a colorless solid with a molecular weight of 271.11 g/mol and a melting point of 140-143°C. 6-Br-1-methyl-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research and laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalyzed Synthesis Under Specific Conditions : This compound has been synthesized through a one-pot, three-component method involving isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions. This process illustrates its utility in creating diverse quinazolinone derivatives efficiently (Mohammadi & Hossini, 2011).

Role in Antimicrobial and Insecticidal Activities : Derivatives of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities, underscoring the compound's potential as a precursor in developing antimicrobial agents (Patel, Mistry, & Desai, 2006). Additionally, its derivatives have shown excellent insecticidal activity, further broadening its applicability in scientific research (Cong, Jiang, & Cheng, 2021).

Catalytic Systems and Synthetic Methodologies

Efficient Catalysis for Derivative Synthesis : The compound has been involved in studies aiming to improve synthetic methodologies for related compounds. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of related quinazolinones, demonstrating the compound's relevance in developing novel catalytic processes (Kefayati, Asghari, & Khanjanian, 2012).

Biological Activities and Applications

Potential in Drug Discovery : Its derivatives have been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This highlights the compound's significance in the early stages of drug discovery and development (Sahu et al., 2008).

Telescoping Process in Drug Discovery : The compound has also been highlighted in process chemistry for its role in telescoping processes aimed at improving the efficiency of synthesizing key intermediates in drug discoveries. This approach has contributed to the quick supply of critical compounds to medicinal laboratories, showcasing the compound's importance in streamlining pharmaceutical research and development (Nishimura & Saitoh, 2016).

Propriétés

IUPAC Name |

6-bromo-1-methyl-3,4-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMHZGCWFOMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2627456.png)

![11,12-Dimethyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2627458.png)

![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)

![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)

![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)